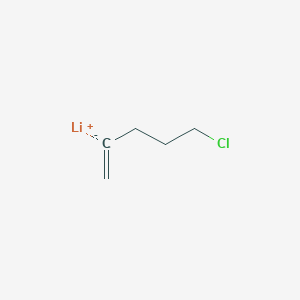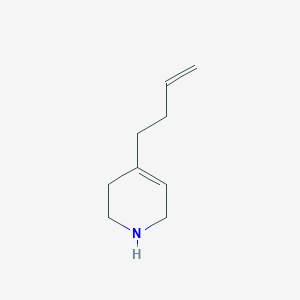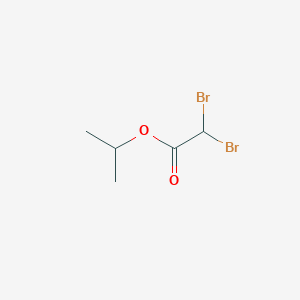
Acetic acid, dibromo, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dibromo, 1-methylethyl ester is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.924 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a versatile molecule in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a brominating agent. One common method is the reaction of acetic acid with isopropanol in the presence of bromine or a bromine-containing compound under acidic conditions. The reaction proceeds as follows:
CH3COOH+CH3CH(OH)CH3+Br2→CH3COOCH2CHBr2+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where acetic acid and isopropanol are fed into the reactor along with a brominating agent. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, dibromo, 1-methylethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Hydrolysis: Acetic acid and isopropanol.
Reduction: Acetic acid and isopropanol.
Applications De Recherche Scientifique
Acetic acid, dibromo, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of brominated pharmaceuticals.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Material Science: Employed in the preparation of brominated polymers and resins.
Mécanisme D'action
The mechanism of action of acetic acid, dibromo, 1-methylethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the ester group can be hydrolyzed to release acetic acid and isopropanol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, bromo-, 1,1-dimethylethyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Acetic acid, dibromo, 1-methylethyl ester is unique due to the presence of two bromine atoms and an isopropyl ester group, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where dual bromination is required.
Propriétés
Numéro CAS |
90380-58-8 |
|---|---|
Formule moléculaire |
C5H8Br2O2 |
Poids moléculaire |
259.92 g/mol |
Nom IUPAC |
propan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C5H8Br2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 |
Clé InChI |
VIGRSXFVWKMQLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
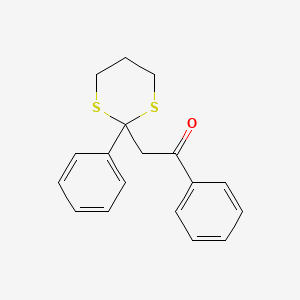
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
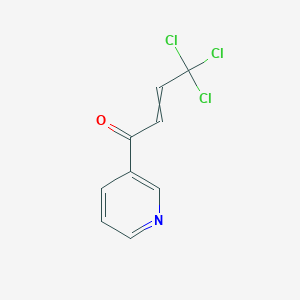
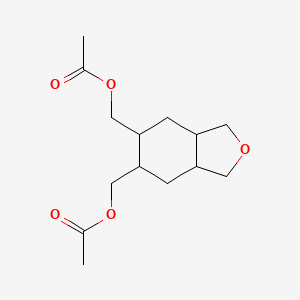
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
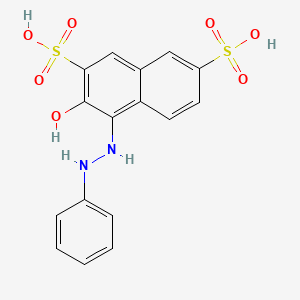
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
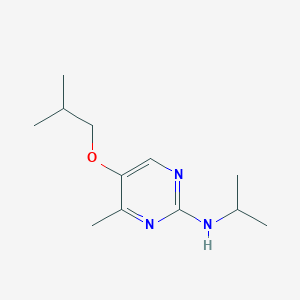
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
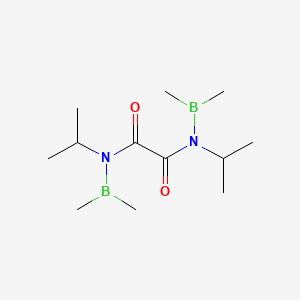
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
